![molecular formula C8H14O2 B2924388 4-(2-Methylcyclopropyl)butanoic acid CAS No. 1824546-32-8](/img/structure/B2924388.png)
4-(2-Methylcyclopropyl)butanoic acid
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Description
4-(2-Methylcyclopropyl)butanoic acid is a chemical compound with the CAS Number: 1824546-32-8 . It has a molecular weight of 142.2 and its IUPAC name is 4-(2-methylcyclopropyl)butanoic acid . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 4-(2-Methylcyclopropyl)butanoic acid is 1S/C8H14O2/c1-6-5-7(6)3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) . The molecule contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 three-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis
4-(2-Methylcyclopropyl)butanoic acid is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Safety and Hazards
The safety information for 4-(2-Methylcyclopropyl)butanoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as butanoic acid, have been found to interact with enzymes like (s)-2-haloacid dehalogenase and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase . These enzymes play crucial roles in various metabolic processes.
Biochemical Pathways
Butanoic acid, a structurally similar compound, is involved in the butanoate metabolism pathway . This pathway plays a significant role in energy production and lipid metabolism.
properties
IUPAC Name |
4-(2-methylcyclopropyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-5-7(6)3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMQXVHTLFEVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylcyclopropyl)butanoic acid |
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